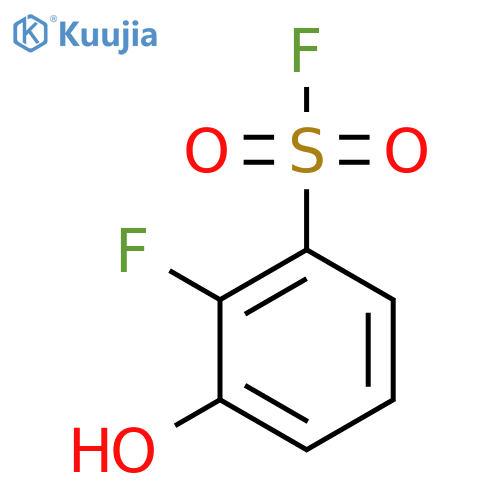Cas no 2138228-05-2 (2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride)

2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2138228-05-2
- EN300-729388
- 2-fluoro-3-hydroxybenzene-1-sulfonyl fluoride
- 2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride
-
- インチ: 1S/C6H4F2O3S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3,9H
- InChIKey: ZPLKEBABYFJURE-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C=1F)O)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 193.98492148g/mol
- どういたいしつりょう: 193.98492148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 62.8Ų
2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-729388-1.0g |
2-fluoro-3-hydroxybenzene-1-sulfonyl fluoride |
2138228-05-2 | 1g |
$0.0 | 2023-06-06 |
2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride 関連文献
-
1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
2-Fluoro-3-hydroxybenzene-1-sulfonyl fluorideに関する追加情報
2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride (CAS No. 2138228-05-2): A Comprehensive Overview
Introduction to 2-Fluoro-3-hydroxybenzene-1-sulfonyl Fluoride
2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride, a compound with the CAS registry number 2138228-05-2, is an organic sulfur-containing compound that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a sulfonyl fluoride group attached to a fluorinated aromatic ring. The presence of both hydroxyl and fluoro substituents introduces interesting electronic and steric properties, making it a valuable molecule for research and industrial applications.
Structural Features and Synthesis
The molecular structure of 2-fluoro-3-hydroxybenzene-1-sulfonyl fluoride consists of a benzene ring with three substituents: a hydroxyl group (-OH) at the 3-position, a fluoro group (-F) at the 2-position, and a sulfonyl fluoride group (-SO₂F) at the 1-position. This arrangement creates a molecule with significant electronic diversity, as the hydroxyl group introduces hydrogen bonding capabilities, while the fluoro group imparts electron-withdrawing effects. The sulfonyl fluoride group is highly reactive, making it a key functional group in various chemical transformations.
The synthesis of sulfonyl fluoride derivatives like this compound typically involves multi-step processes, often starting from aromatic precursors. Recent advancements in synthetic chemistry have enabled more efficient routes to prepare such compounds, leveraging catalytic methods and optimized reaction conditions. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions involving sulfonyl fluorides, significantly enhancing yields and reducing reaction times.
Chemical Properties and Reactivity
Understanding the chemical properties of sulfonyl fluoride compounds is crucial for their application in various chemical reactions. The sulfonyl fluoride group is known for its high reactivity due to the electrophilic nature of the sulfur atom. This reactivity makes it an excellent leaving group in substitution reactions, particularly in nucleophilic aromatic substitution (NAS) processes. Recent studies have highlighted the role of such groups in facilitating cross-coupling reactions, which are pivotal in organic synthesis.
The presence of both hydroxyl and fluoro groups on the aromatic ring introduces additional reactivity patterns. The hydroxyl group can act as a directing group for further substitution reactions, while the fluoro group can influence the electronic environment of the molecule, affecting its reactivity in various chemical transformations. These properties make sulfonyl fluoride derivatives versatile building blocks in organic synthesis.
Applications in Drug Discovery and Materials Science
One of the most promising applications of sulfonyl fluoride compounds lies in drug discovery. The sulfonyl fluoride moiety has been identified as a potential bioisostere for other functional groups, offering unique pharmacokinetic profiles. Recent research has explored its use as a scaffold for designing kinase inhibitors, where the sulfonyl group plays a critical role in binding interactions with target enzymes.
In materials science, sulfonyl fluoride derivatives have been investigated for their potential as precursors in polymer synthesis. The reactivity of the sulfonyl fluoride group allows for controlled polymerization reactions, leading to materials with tailored properties such as improved thermal stability or mechanical strength. Additionally, these compounds have shown promise in catalysis, where they serve as ligands or catalyst supports in various industrial processes.
Environmental Considerations and Safety Profile
While sulfonyl fluoride compounds offer numerous advantages in chemical applications, their environmental impact remains an area of concern. Recent studies have focused on understanding their degradation pathways under environmental conditions to assess their persistence and potential toxicity. Researchers have found that these compounds can undergo hydrolysis under certain conditions, leading to the formation of less hazardous byproducts.
From a safety perspective, handling sulfonyl fluoride derivatives requires careful consideration due to their reactive nature. Proper personal protective equipment (PPE) should be used during synthesis and manipulation to minimize exposure risks. Occupational health guidelines recommend monitoring workplace air quality to ensure compliance with safety standards.
Conclusion: Future Prospects for 2-Fluoro-3-Hydroxybenzene-1-Sulfonyl Fluoride (CAS No. 2138228-05-2)
As research into sulfonyl fluoride compounds continues to advance, 2-fluoro-3-hydroxybenzene-1-sulfonyl fluoride (CAS No. 2138228-05-2) stands out as a molecule with immense potential across multiple disciplines. Its unique structural features make it an ideal candidate for exploring novel synthetic pathways and developing innovative materials with enhanced functionality.
The integration of cutting-edge synthetic methodologies with advanced characterization techniques will undoubtedly unlock new opportunities for this compound in fields ranging from pharmaceuticals to advanced materials science. As researchers delve deeper into its properties and applications, we can expect further breakthroughs that will solidify its role as an essential building block in modern chemistry.
2138228-05-2 (2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride) 関連製品
- 2549003-64-5(3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione)
- 1804742-71-9(4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide)
- 1261468-92-1(4-(4-Fluoro-2-iodobenzoyl)pyridine)
- 15253-37-9(L-Alanine,3-[(carboxymethyl)dithio]- (9CI))
- 1081658-09-4(1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine)
- 942938-28-5(6-(2-Fluoroethoxy)-nicotinonitrile)
- 1782603-16-0(1-benzyl-2-(pyrrolidin-2-yl)methylpyrrolidine)
- 1335993-17-3(3-(2R)-2-aminopropyl-2-bromo-6-methoxyphenol)
- 42332-94-5(9,10-Dihydro-9,9-dimethylanthracene)
- 2580183-95-3(Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride)



